molecular formula C12H18N4O B11734212 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734212
M. Wt: 234.30 g/mol
InChI Key: AHKYHDXEFLOXMH-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a cyclopentyl substituent at the 1-position of the pyrazole ring, an amino group (-NH₂) at the 3-position, and a cyclopropyl carboxamide (-C(=O)-NH-cyclopropyl) at the 4-position. Its molecular formula is C₁₂H₁₈N₄O, with a calculated molecular weight of 234.18 g/mol. The cyclopropane ring in the carboxamide group introduces rigidity, which may influence binding specificity and metabolic stability compared to more flexible substituents.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N-cyclopropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H18N4O/c13-11-10(12(17)14-8-5-6-8)7-16(15-11)9-3-1-2-4-9/h7-9H,1-6H2,(H2,13,15)(H,14,17)

InChI Key

AHKYHDXEFLOXMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine and cyclopropyl isocyanate with a suitable pyrazole precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The analog’s higher molecular weight (236.31 vs. 234.18) reflects the isopropyl group’s additional hydrogen atoms.
  • Acidity (pKa): Both compounds exhibit similar predicted pKa values (~14), suggesting comparable basicity despite amino group positional differences.

Biological Activity

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a cyclopentyl group, and a cyclopropyl moiety. Its molecular formula is C10_{10}H14_{14}N4_{4}, and it is characterized by the following structural formula:

3 Amino 1 cyclopentyl N cyclopropyl 1H pyrazole 4 carboxamide\text{3 Amino 1 cyclopentyl N cyclopropyl 1H pyrazole 4 carboxamide}

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has been shown to selectively inhibit several kinases, including:

  • Cyclin-dependent kinases (CDKs)
  • Glycogen synthase kinase 3 beta (GSK3B)

Inhibitory Potency

Research indicates that 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide exhibits notable inhibitory potency against various kinases. For instance, studies have reported effective concentration values (EC50) ranging from 33 nM to 124 nM , indicating its potential as a therapeutic agent in oncology .

Case Studies

  • Kinase Selectivity : A study evaluated the selectivity profile of the compound against a panel of approximately 100 kinases. It revealed that the compound selectively inhibited CDK16 with a KD_D value of 160 nM , demonstrating its potential for targeted cancer therapy .
  • Cell Viability Assessment : In vitro assays showed that the compound decreased cell viability in a dose-dependent manner across several cancer cell lines. A fluorescence ubiquitination cell cycle (FUCCI) assay indicated that it caused G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Amino GroupEnhances solubility and binding affinity
Cyclopentyl GroupContributes to selectivity for certain kinases
Cyclopropyl MoietyImproves metabolic stability

These features collectively enhance the compound's pharmacological profile, making it a promising candidate for further development.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaEC50 (nM)Key Features
Compound AC10_{10}H14_{14}N4_{4}33High selectivity for CDK16
Compound BC9_{9}H12_{12}N4_{4}124Broader kinase inhibition profile

This table illustrates how slight variations in structure can lead to significant differences in biological activity and selectivity.

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